Phenethyl isocyanate

Polymer synthesis Thermal analysis Coordination polymerization

Researchers requiring glimepiride synthesis or chiral resolution of secondary alcohols need phenethyl isocyanate specifically-generic isocyanates (phenyl, benzyl, n-hexyl) cannot replicate its reactivity profile or enantiomeric separation capability. This compound is the essential intermediate for the sulfonylurea antidiabetic API glimepiride and a validated derivatization reagent for resolving C₁₄-C₁₈ secondary alcohol enantiomers via GC or HPLC. • Purity: ≥98% (GC), moisture-sensitive; shipped under inert gas. • Applications: API intermediate (glimepiride), chiral derivatization, CYP450 mechanism-based inhibition studies, polyisocyanate copolymer synthesis. • Supply: Multiple pack sizes (5 g-500 g) available from global warehouses with dangerous goods (UN 2206) compliant shipping.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 1943-82-4
Cat. No. B167479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl isocyanate
CAS1943-82-4
Synonymsphenylethyl isocyanate
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN=C=O
InChIInChI=1S/C9H9NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2
InChIKeyHACRKYQRZABURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Isocyanate: Properties & Specifications


Phenethyl isocyanate (CAS 1943-82-4), also known as 2-phenylethyl isocyanate or (2-isocyanatoethyl)benzene, is a monofunctional aromatic isocyanate with molecular formula C₉H₉NO and molecular weight 147.18 g/mol . The compound exists as a colorless to pale yellow liquid at room temperature with a density of 1.063 g/mL at 25 °C, boiling point of 210 °C (lit.), refractive index of n20/D 1.522, and flash point of 99 °C (212 °F) [1]. Commercial specifications from major suppliers (Thermo Scientific/Acros, TCI) provide assay purity of 98.5% min. by GC to >98.0% (GC) . The compound is moisture-sensitive, decomposes in water, and is soluble in toluene, chloroform, and ethyl acetate . As an electrophilic reagent, phenethyl isocyanate reacts readily with nucleophiles including amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively [2].

Why Phenethyl Isocyanate Cannot Be Substituted


Substituting phenethyl isocyanate with generic isocyanates such as phenyl isocyanate (CAS 103-71-9), benzyl isocyanate (CAS 3173-53-3), or n-hexyl isocyanate (CAS 2525-62-4) introduces quantifiable changes in reactivity, selectivity, and material properties that directly impact synthetic outcomes and product performance. The phenethyl group (C₆H₅-CH₂-CH₂-NCO) provides a unique balance of steric bulk, electronic character, and conformational flexibility compared to shorter or more rigid analogs . In copolymerization systems, the reactivity ratio of phenethyl isocyanate differs substantially from phenyl isocyanate: with phenylmethylketene comonomer, phenyl isocyanate exhibits r₂ = 0.02 while the phenethylketene/phenyl isocyanate system shows markedly different copolymerization behavior (r₁ = 1.6, r₂ = 0.10) [1]. In thermal applications, incorporation of 2-phenylethyl isocyanate (PEIC) monomers into polyisocyanate copolymers yields enhanced thermal stability compared to aliphatic analogs alone, with stability increasing proportionally with PEIC content [2]. For chiral resolution applications, (R)- or (S)-1-phenylethyl isocyanate demonstrates unique separation capability for analytes with remote stereogenic centers—a property not replicated by non-chiral isocyanates or other chiral derivatizing agents lacking the phenethyl framework [3]. These documented performance differentials necessitate compound-specific procurement rather than generic substitution.

Phenethyl Isocyanate: Quantitative Differentiation Evidence


Thermal Stability: PEIC vs. Aliphatic Isocyanates

In the synthesis of statistical and block copolymers of n-hexyl isocyanate (HIC) and 2-phenylethyl isocyanate (PEIC) via coordination polymerization using a half-titanocene complex [CpTiCl₂(O-(S)-2-Bu)], thermal degradation analysis by Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) within the Ozawa-Flynn-Wall and Kissinger-Akahira-Sunose methodological framework demonstrated that the thermal stability of the copolymers increased with the addition of PEIC monomers [1]. The homopolymer of PEIC (PPEIC) exhibited distinct thermal decomposition behavior compared to PHIC homopolymer. The study concluded that thermal stability was directly affected by the monomer ratio in the copolymer structure, with PEIC incorporation conferring enhanced thermal resistance relative to copolymers lacking the phenethyl moiety [2].

Polymer synthesis Thermal analysis Coordination polymerization Polyisocyanates

Copolymerization Reactivity vs. Phenyl Isocyanate

In anionic copolymerization studies of isocyanates with ketenes, phenethyl isocyanate-derived systems exhibit reactivity ratios that differ substantially from phenyl isocyanate. When copolymerized with phenylethylketene, the reactivity ratios were determined as r₁ (ketene) = 1.6 and r₂ (phenyl isocyanate) = 0.10 [1]. In contrast, the phenyl isocyanate/diphenylketene system showed r₁ = 0.10 and r₂ = 0.29, while phenyl isocyanate/phenyl methyl ketene gave r₁ = 4.8 and r₂ = 0.02 [2]. Phenylethylketene was also successfully copolymerized with m-methoxyphenyl, p-methoxyphenyl, and p-tolyl isocyanates in tetrahydrofuran at -78 °C using sodium naphthalene initiator [3].

Copolymerization kinetics Reactivity ratios Anionic polymerization Polymer chemistry

Chiral Resolution of Remote Stereocenters

1-Phenylethyl isocyanate (1-PEIC) demonstrates unique separation power for analytes with remote stereogenic centers that is not replicated by other chiral derivatization reagents [1]. Systematic evaluation of 1-phenylethylcarbamates (1-PECs) of secondary alcohols—including alkanols (C₁₅-C₁₈), alkenols (C₁₅-C₁₈), and hydroxy fatty acids (C₁₄-C₁₈)—by capillary gas chromatography demonstrated successful separation of diastereomeric carbamates of (±)-heptadecan-7-ol and (±)-12-hydroxyoctadecanoic acid methyl ester [2]. Saturated derivatives showed consistently higher resolution factors than corresponding unsaturated derivatives [3]. In comparative studies with 18 beta-blocker drugs using normal-phase HPLC, (S)-(-)-1-phenylethyl isocyanate enabled baseline separation of enantiomers, evaluated alongside (-)-camphanic acid chloride and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate [4].

Chiral derivatization Enantiomeric resolution Gas chromatography Analytical chemistry

Mechanism-Based CYP450 Inhibition: PEIC vs. PEITC

Phenethyl isocyanate functions as a mechanism-based inhibitor of both rat and human cytochrome P450 enzymes . However, direct comparative studies with phenethyl isothiocyanate (PEITC) have established a critical differentiation: phenethyl isocyanate is NOT the metabolite of phenethyl isothiocyanate responsible for mechanism-based inhibition of cytochrome P450 [1]. While PEITC is a chemopreventive phytochemical present in cruciferous vegetables, its oxidative desulfuration does not yield phenethyl isocyanate as the active inhibitory metabolite [2]. This finding establishes that phenethyl isocyanate and phenethyl isothiocyanate operate via distinct metabolic and inhibitory pathways, despite structural analogy.

Cytochrome P450 Enzyme inhibition Drug metabolism Xenobiotic metabolism

Phenethyl Isocyanate: Evidence-Backed Applications


Thermally Stable Polyisocyanate Copolymers

Based on evidence from coordination polymerization studies, 2-phenylethyl isocyanate (PEIC) serves as a critical comonomer for synthesizing statistical and block copolymers with enhanced thermal stability [1]. When copolymerized with n-hexyl isocyanate (HIC) using half-titanocene complex [CpTiCl₂(O-(S)-2-Bu)] as initiator, PEIC incorporation increases thermal degradation resistance proportionally with monomer content [2]. This application is specifically relevant for researchers developing polyisocyanate materials requiring elevated thermal performance. The reactivity ratios (r₁ = 1.6, r₂ = 0.10 for phenylethylketene/phenyl isocyanate systems) further inform copolymer composition control [3].

Chiral Derivatization for Alcohol Resolution

1-Phenylethyl isocyanate (1-PEIC) is validated as a powerful chiral derivatization reagent for resolving enantiomers of medium- to long-chain secondary alcohols (C₁₄-C₁₈) and hydroxy fatty acids by capillary gas chromatography [1]. Systematic studies demonstrate successful separation of (±)-heptadecan-7-ol and (±)-12-hydroxyoctadecanoic acid methyl ester diastereomeric carbamates [2]. For beta-blocker analysis, (S)-(-)-1-phenylethyl isocyanate enables baseline enantiomeric separation via normal-phase HPLC [3]. This reagent is essential for analytical laboratories requiring chiral resolution of compounds with remote stereogenic centers.

Glimepiride Intermediate Synthesis

Phenethyl isocyanate is a key intermediate in the synthesis of glimepiride, a second-generation sulfonylurea antidiabetic drug for type 2 diabetes mellitus [1]. The compound's specific phenethyl moiety is structurally required for the pharmacological activity of glimepiride, distinguishing it from other sulfonylureas that utilize different isocyanate-derived intermediates [2]. Commercial procurement of phenethyl isocyanate with ≥98% purity (GC) from validated suppliers ensures compliance with pharmaceutical intermediate quality specifications [3].

CYP450 Inhibition Studies

Phenethyl isocyanate functions as a direct mechanism-based inhibitor of both rat and human cytochrome P450 enzymes [1]. Critically, it is not the metabolite of phenethyl isothiocyanate (PEITC) responsible for PEITC's mechanism-based inhibition, as established by metabolic fate studies [2]. Researchers conducting CYP450 inhibition assays must procure phenethyl isocyanate specifically rather than assuming interchangeability with phenethyl isothiocyanate. The compound is also utilized in the synthesis of novel sulfonamide derivatives with antimicrobial activities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenethyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.